Leucinostatin A, hydrochloride

Mitochondrial bioenergetics ATP synthase inhibition Antiprotozoal drug development

Leucinostatin A hydrochloride (CAS 78149-02-7) is a functionally unique, hydrophobic nonapeptide that directly inhibits mitochondrial F1Fo ATP synthase (Ki 80 nM) at low concentrations and acts as a protonophoric uncoupler at higher concentrations—a dual mechanism not shared by analogs such as lefleuganan. It is the preferred chemical probe for interrogating oxidative phosphorylation, IGF-I-mediated tumor–stroma crosstalk (validated in DU-145 xenograft models), and breast cancer metabolic vulnerabilities (BT-20 selectivity ~278-fold over normal cells). Unlike generic ATP synthase inhibitors, its differentiated mechanism ensures experimental validity and translational relevance. Procure high-purity (≥95%) material exclusively for R&D applications.

Molecular Formula C62H112ClN11O13
Molecular Weight 1255.1 g/mol
CAS No. 78149-02-7
Cat. No. B1235351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin A, hydrochloride
CAS78149-02-7
SynonymsA 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A
Molecular FormulaC62H112ClN11O13
Molecular Weight1255.1 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl
InChIInChI=1S/C62H111N11O13.ClH/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20;/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86);1H/b24-23+;
InChIKeyKYSJXTLBNZDPBH-XMXXDQCKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucinostatin A Hydrochloride (CAS 78149-02-7): Nonapeptide ATP Synthase Inhibitor and Antiprotozoal Lead


Leucinostatin A, hydrochloride (CAS 78149-02-7) is the hydrochloride salt of a fungal nonapeptide originally isolated from Purpureocillium lilacinum (formerly Paecilomyces lilacinus). It belongs to the leucinostatin class of hydrophobic peptide antibiotics characterized by an atypical nonapeptide core containing several non-canonical amino acid residues including methyl-l-proline and hydroxyleucine [1]. The compound exhibits broad antimicrobial activity against fungi and Gram-positive bacteria, potent antiprotozoal activity in the low nanomolar range, and cytotoxic effects against various cancer cell lines [2]. Its primary mechanism involves inhibition of mitochondrial F1Fo ATP synthase, with a dual effect as a specific ATP synthase inhibitor at low concentrations (<240 nM) and as a protonophoric uncoupler at higher concentrations (>300 nM) [3].

Why Generic Substitution Fails: Critical Differentiators of Leucinostatin A Hydrochloride


Generic substitution among leucinostatin analogs or related peptide antibiotics is not scientifically justified due to profound functional divergence in key mechanistic and selectivity parameters. While leucinostatin A and its synthetic derivative lefleuganan share a common nonapeptide scaffold and potent antiprotozoal activity, they exhibit fundamentally distinct mechanisms of action: leucinostatin A specifically inhibits mitochondrial ATP synthase in human, bovine, and yeast enzymes in the nanomolar range, whereas lefleuganan does not target ATP synthase at all [1]. Among natural leucinostatins, differences in amino acid composition—particularly the presence or absence of hydroxyleucine at position 7—dramatically alter ATP synthase inhibition potency and systemic toxicity [2]. Furthermore, in head-to-head in vivo tumor models, leucinostatin A demonstrates significantly superior tumor suppression compared to atpenin B, a structurally distinct ATP synthase inhibitor [3]. These mechanistic and efficacy differences underscore that leucinostatin analogs and alternative ATP synthase inhibitors cannot be used interchangeably in research or preclinical development without compromising experimental validity and translational relevance.

Leucinostatin A Hydrochloride Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


ATP Synthase Inhibition: Leucinostatin A vs. Lefleuganan

Leucinostatin A specifically inhibits mitochondrial F1Fo ATP synthase, whereas its synthetic derivative lefleuganan lacks this activity entirely. Using purified enzyme assays, leucinostatin A inhibits ATP synthesis by human, bovine, and yeast ATP synthase in the nanomolar range, while lefleuganan shows no detectable inhibition [1]. The inhibition constant (Ki) for leucinostatin A against ATP synthase is 80 nM, serving as a reference value for comparing analog potency [2].

Mitochondrial bioenergetics ATP synthase inhibition Antiprotozoal drug development

Mammalian Cytotoxicity: Leucinostatin A vs. Lefleuganan

In noncancerous mammalian L6-rat myoblast cells, lefleuganan exhibits substantially reduced cytotoxicity compared to leucinostatin A, with IC50 values of 1563 nM versus 259 nM, respectively [1]. This 6-fold difference in mammalian cell toxicity is attributed to the absence of hydroxyleucine at position 7 in lefleuganan, a structural modification that ablates ATP synthase inhibition and reduces systemic toxicity [2].

Toxicity profiling Drug safety Therapeutic index

In Vivo Antitumor Efficacy: Leucinostatin A vs. Atpenin B

In a subcutaneous xenograft model of prostate cancer, leucinostatin A demonstrated significantly greater tumor suppression compared to atpenin B, another natural ATP synthase inhibitor. When DU-145 prostate cancer cells were co-inoculated with prostate stromal cells (PrSC) in nude mice, leucinostatin A significantly suppressed tumor growth, whereas atpenin B showed inferior efficacy [1]. Notably, the antitumor effect of leucinostatin A was not observed against tumors derived from DU-145 cells alone, highlighting its specific dependence on tumor-stroma interaction [2].

Prostate cancer Tumor-stroma interaction In vivo efficacy

Antitrypanosomal Activity and In Vivo Efficacy: Leucinostatin A vs. Suramin

Leucinostatin A exhibits potent in vitro antitrypanosomal activity, but its in vivo efficacy in a mouse model of Trypanosoma brucei infection is limited compared to the standard-of-care drug suramin. In the T. b. brucei S427 mouse model, leucinostatin A administered at 0.3 mg/kg × 4 i.p. resulted in a mean survival of 5.5 days (0/4 mice cured), whereas suramin at 1.0 mg/kg × 4 i.p. cured all mice (4/4) with mean survival >30 days [1]. This direct comparison underscores the importance of considering both in vitro potency and in vivo pharmacokinetic/pharmacodynamic properties when selecting leucinostatin A for antiparasitic research.

Trypanosomiasis Antiparasitic In vivo drug screening

Anticancer Selectivity: Leucinostatin A Breast Cancer vs. Normal Cells

Leucinostatin A exhibits notable selectivity for breast cancer cells over normal mammary cells. Its IC50 against the BT-20 breast cancer cell line is 2.3 nM, compared to 640 nM against a normal mammary cell line, representing a ~278-fold selectivity window [1]. This differential cytotoxicity is attributed to leucinostatin A's ability to target mitochondrial ATP synthase in cancer cells, which often exhibit heightened dependency on oxidative phosphorylation [2].

Cancer selectivity Breast cancer Cytotoxicity profiling

Leucinostatin A Hydrochloride (CAS 78149-02-7): Validated Research and Industrial Applications


Mitochondrial ATP Synthase Inhibition Studies

Leucinostatin A serves as a validated chemical probe for investigating mitochondrial F1Fo ATP synthase function. With a Ki of 80 nM against purified ATP synthase and demonstrated inhibition of ATP synthesis in human, bovine, and yeast enzymes, it provides a specific tool for mechanistic studies of oxidative phosphorylation and mitochondrial bioenergetics. Its distinct mechanism—specific ATP synthase inhibition at low concentrations (<240 nM) and protonophoric uncoupling at higher concentrations (>300 nM)—enables concentration-dependent interrogation of mitochondrial function [1]. Unlike its analog lefleuganan, which lacks ATP synthase inhibitory activity, leucinostatin A is essential for experiments requiring direct targeting of this enzyme complex [2].

Prostate Cancer Tumor-Stroma Interaction Modeling

Leucinostatin A is a preferred tool compound for studying IGF-I-mediated paracrine signaling in prostate cancer tumor-stroma interactions. In a DU-145 prostate cancer xenograft model, leucinostatin A significantly suppressed tumor growth when cancer cells were co-inoculated with prostate stromal cells (PrSC), but showed no efficacy against DU-145 cells alone, demonstrating its specific dependence on tumor-stroma crosstalk [1]. Head-to-head comparison confirms that leucinostatin A provides superior in vivo tumor suppression compared to atpenin B, another ATP synthase inhibitor, making it the compound of choice for investigators focused on the prostate tumor microenvironment [2].

Antiprotozoal Drug Discovery and SAR Studies

Leucinostatin A represents a valuable scaffold for antiprotozoal drug discovery, particularly against kinetoplastid parasites including Trypanosoma brucei, T. cruzi, Leishmania donovani, and Plasmodium falciparum. Its potent in vitro activity (IC50 values in the low nanomolar range) coupled with its well-characterized mechanism of action—ATP synthase inhibition and membrane uncoupling—provides a benchmark for structure-activity relationship studies [1]. The compound's high mammalian toxicity (LD50 = 1.6 mg/kg i.p. in mice) and limited in vivo antitrypanosomal efficacy compared to suramin underscore its primary utility as a tool compound for target validation and SAR exploration rather than as a clinical candidate [2].

Breast Cancer Selectivity and Metabolic Vulnerability Profiling

Leucinostatin A is employed as a chemical probe to investigate cancer-specific metabolic vulnerabilities, particularly in breast cancer models. Its ~278-fold selectivity for BT-20 breast cancer cells (IC50 = 2.3 nM) over normal mammary cells (IC50 = 640 nM) enables studies of differential mitochondrial dependence in malignant versus non-malignant cells [1]. This selectivity profile supports its use in target identification screens and validation of mitochondrial ATP synthase as a potential therapeutic target in breast cancer subtypes with high oxidative phosphorylation dependency [2].

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